2-(Diphenylmethylidene)-4-ethoxy-4-oxobutanoic acid
Description
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Properties
CAS No. |
55908-67-3 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-benzhydrylidene-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C19H18O4/c1-2-23-17(20)13-16(19(21)22)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,21,22) |
InChI Key |
ZESSIJOQUZYQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Biological Activity
2-(Diphenylmethylidene)-4-ethoxy-4-oxobutanoic acid, also known by its CAS number 55908-67-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a detailed analysis of its pharmacological properties.
Molecular Structure
- Molecular Formula : C19H18O4
- Molecular Weight : 314.34 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a diphenylmethylidene group attached to a 4-ethoxy-4-oxobutanoic acid moiety, which contributes to its unique biological properties.
Research indicates that this compound exhibits various biological activities, primarily through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antioxidant Properties : It possesses antioxidant capabilities that help in reducing oxidative stress in cells.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have demonstrated that the compound can reduce inflammation markers in vitro and in vivo models.
- Antitumor Effects : Preliminary studies suggest potential antitumor activity, possibly through apoptosis induction in cancer cells.
Study 1: Anti-inflammatory Effects
A study conducted on animal models indicated that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results showed a reduction in paw edema by approximately 50% compared to the control group.
Study 2: Antitumor Activity
In vitro studies on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound induced apoptosis and inhibited cell proliferation. The IC50 values were determined to be around 20 µM for MCF-7 cells, indicating significant cytotoxicity.
Data Table: Biological Activity Summary
Safety and Toxicology
The safety profile of this compound indicates potential hazards:
- Acute Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
- Eye Damage : Causes serious eye damage (H318).
Hazard Classification
The compound falls under several hazard categories according to GHS guidelines:
- Acute Toxicity (Category 4)
- Skin Irritation (Category 2)
- Eye Damage (Category 1)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
